molecular formula C6H6BNO3 B1629773 (2-Formylpyridin-4-yl)boronic acid CAS No. 903513-63-3

(2-Formylpyridin-4-yl)boronic acid

Cat. No.: B1629773
CAS No.: 903513-63-3
M. Wt: 150.93 g/mol
InChI Key: DRNDOTHWFFKAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boronic acids are increasingly utilized in diverse areas of research . They form five-membered boronate esters with diols, which leads to their utility in various sensing applications . The targets of boronic acids include biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine .


Chemical Reactions Analysis

Boronic acids have been used in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical and Chemical Properties Analysis

Boronic acids are generally stable under normal conditions . They are incompatible with oxidizing agents .

Scientific Research Applications

Medical Diagnostics and Treatment

Boronic acid derivatives, particularly BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene), are extensively utilized in medical diagnostics and treatment due to their high fluorescent intensity and low toxicity. These compounds are used for labeling biomolecules like proteins, hormones, and DNA, and are instrumental in the functionalization of drug micro- and nanocarriers to improve therapeutic efficiency in cancer treatment. The integration of BODIPY into drug carriers also facilitates real-time in vitro and in vivo imaging of drug delivery systems (Marfin et al., 2017).

Drug Discovery

Boronic acids have been recognized for their potential in enhancing the potency or improving the pharmacokinetics profiles of drugs. The FDA and Health Canada have approved several boronic acid drugs, highlighting their importance in medicinal chemistry. Their unique properties, such as the ability to form stable covalent bonds with biomolecules, make them attractive candidates for drug discovery and development (Plescia & Moitessier, 2020).

Environmental Applications

In environmental science, boronic acids are investigated for their efficacy in removing boron from water, an important aspect in areas where boron content is either insufficient or excessive, affecting crop production and water quality. Research focuses on developing new materials and methods for boron removal that are more effective and less costly than current technologies (Wolska & Bryjak, 2013).

Photocatalysis

Boronic acid derivatives are explored for their potential in photocatalysis, particularly in improving the visible light-driven photocatalytic performance of materials like (BiO)2CO3. Modification strategies aim to enhance the photocatalytic activity for environmental and energy applications, including water purification and solar energy conversion (Ni et al., 2016).

Mechanism of Action

Boronic acids form five-membered boronate esters with diols . This key interaction allows boronic acids to be utilized in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Safety and Hazards

Boronic acids can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are harmful if swallowed .

Future Directions

Recently, reversible click reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among them . This has inspired the exploration of novel chemistries using boron to fuel emergent sciences .

Biochemical Analysis

Biochemical Properties

(2-Formylpyridin-4-yl)boronic acid is structurally a trivalent boron-containing organic compound that possesses one alkyl substituent and two hydroxyl groups . It is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . The compound interacts with enzymes, proteins, and other biomolecules in the context of these reactions .

Cellular Effects

The cellular effects of this compound are primarily observed in its role in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes, which are fundamental to many cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily related to its stability and degradation over time. The compound is relatively stable, readily prepared, and generally environmentally benign

Properties

IUPAC Name

(2-formylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNDOTHWFFKAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634893
Record name (2-Formylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903513-63-3
Record name (2-Formylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Formylpyridin-4-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Formylpyridin-4-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(2-Formylpyridin-4-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(2-Formylpyridin-4-yl)boronic acid
Reactant of Route 5
(2-Formylpyridin-4-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(2-Formylpyridin-4-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.